Pyridoxal-d5 5-Phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

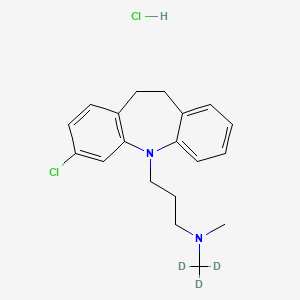

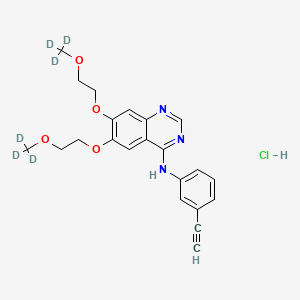

Pyridoxal 5′-phosphate (PLP) is a prosthetic group of some enzymes. It is the active form of vitamin B6, which comprises three natural organic compounds, pyridoxal, pyridoxamine, and pyridoxine . PLP acts as a coenzyme in all transamination reactions, and in some decarboxylation and deamination reactions of amino acids .

Synthesis Analysis

PLP-dependent enzymes catalyze a diverse range of chemical transformations . A comparative genomic approach predicted PLP synthesis and salvage pathways in 5840 bacterial and archaeal species with complete genomes .

Molecular Structure Analysis

The molecular structure of PLP is complex and involves a variety of chemical transformations . The structural factors that contribute to the reaction mechanisms, particularly active site residues critical for dictating the reaction specificity, are summarized in various studies .

Chemical Reactions Analysis

PLP-dependent enzymes catalyze a diverse range of chemical transformations, including but not limited to, transamination, decarboxylation, racemization, epimerization, [3+2] annulation, β/γ elimination or replacement, aldol addition, Claisen condensation, and O2-dependent oxidation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of PLP are complex. It has a molecular weight of 252.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 .

科学研究应用

1. Neurological and Systemic Manifestations

Pyridoxal-5-phosphate (P5P), an active form of pyridoxine, is significant in the central nervous system as a cofactor in nearly 200 reactions. Its deficiency, due to mutations in the PNPO gene encoding pyridox(am)ine 5'-phosphate oxidase, leads to P5P dependent epilepsy, with symptoms ranging from developmental delay to profound encephalopathy. Treatment with P5P has shown efficacy in addressing these manifestations (Guerriero et al., 2017).

2. Inhibition of DNA Polymerase Activity

Pyridoxal 5'-phosphate (PLP) acts as a potent inhibitor of DNA polymerase activity, particularly in rat DNA polymerase beta. Studies have demonstrated a complex mechanism of inhibition, involving competitive interactions with the substrate dNTP at lower concentrations, and multiple forms of enzyme combining with PLP at higher levels (Basu et al., 1989).

3. Role in Biosynthesis and Metabolic Reactions

PLP is crucial for primary metabolism in all forms of life, functioning in the biosynthesis of various molecules. The enzyme Pdx1 catalyzes the production of PLP, utilizing substrates like ribose-5-phosphate, glutamine, and glyceraldehyde-3-phosphate (Hanes et al., 2008).

4. Pyridoxal Enzymes and Their Mechanisms

PLP enzymes, which catalyze reactions in amino acid metabolism, are studied for their diverse mechanisms and uniform catalytic actions. These studies contribute to understanding the reaction specificity and substrate diversity of PLP enzymes (Hayashi, 1995).

5. Inhibitory Effects on Receptor Binding

PLP has shown inhibitory effects on the binding of estradiol-receptor complexes to oligodeoxynucleotides in mouse uterine cytosol, indicating its potential role in influencing hormone-receptor interactions (Henrikson et al., 1981).

6. Chirality Sensing Applications

PLP has been used in biomimetic indicator displacement assays for determining the absolute configuration, enantiomeric composition, and concentration of various compounds, such as amino acids and amino alcohols, showcasing its utility in chiral analysis (Pilicer et al., 2017).

7. Modifying Enzymatic Activity

Research has explored the use of PLP in modifying the activity of enzymes like glycogen phosphorylase, providing insights into the catalytic mechanisms of these enzymes and the role of PLP in such processes (Takagi et al., 1982).

8. Exploring Molecular Evolution of PLP-Dependent Enzymes

Studies on the evolution of PLP-dependent enzymes provide insights into the mechanistic and functional diversity of these enzymes, helping to understand their substrate specificity and evolutionary development (Christen & Mehta, 2001).

9. Investigating PLP-Binding Proteins in Cancer Cells

Research focusing on human PLP-dependent enzymes (PLP-DEs) has developed methods for cellular profiling of these enzymes in cancer-derived cells, enhancing the understanding of PLP-DEs' roles in physiological and pathological processes (Fux et al., 2019).

安全和危害

未来方向

There are ongoing studies on the structure and cellular role of human PLPBP to enable a better understanding of the physiological and pathological mechanism of this important protein . There is also research focusing on the use of PLP in enhancing L-DOPA production by Escherichia coli whole-cell biotransformation .

属性

CAS 编号 |

1246818-16-5 |

|---|---|

产品名称 |

Pyridoxal-d5 5-Phosphate |

分子式 |

C8H5D5NO6P |

分子量 |

252.17 |

外观 |

Light Yellow Solid |

熔点 |

>127°C (dec.) |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

相关CAS编号 |

54-47-7 (unlabelled) |

同义词 |

3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde-d5; Pyridoxal-d5 Phosphate; Pyridoxal-d5 5-(Dihydrogen Phosphate); 2-Methyl-3-hydroxy-4-formyl-5-pyridyl-methylphosphoric Acid-d5; 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde-d5 5-Phosphate; Apolon B6-d5; Biosechs-d5; Codecarboxylase-d5; Coenzyme B6-d5; Hairoxal-d5; Hexermin P-d5; Hi-Pyridoxin-d5; Hiadelon-d5; NSC 82388-d5; PLP-d5; Phosphopyridoxal-d5; Piodel-d5; Pydoxal-d5; Pyridoxal-d5 Monophosphate; Vitazechs-d5 |

标签 |

Pyridoxal |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)